Diisopropyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate
Description
Diisopropyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate is a synthetic heterocyclic compound featuring an indolizine core substituted with a 4-bromobenzoyl group at position 3, a 2-pyridinyl moiety at position 5, and diisopropyl ester groups at the 1,2-positions. The bromophenyl and pyridinyl groups are common in drug discovery for their roles in enhancing binding affinity and modulating electronic properties .
Properties
CAS No. |
618444-11-4 |
|---|---|
Molecular Formula |
C28H25BrN2O5 |
Molecular Weight |
549.4 g/mol |
IUPAC Name |
dipropan-2-yl 3-(4-bromobenzoyl)-5-pyridin-2-ylindolizine-1,2-dicarboxylate |
InChI |
InChI=1S/C28H25BrN2O5/c1-16(2)35-27(33)23-22-10-7-9-21(20-8-5-6-15-30-20)31(22)25(24(23)28(34)36-17(3)4)26(32)18-11-13-19(29)14-12-18/h5-17H,1-4H3 |
InChI Key |
IXPJBLCGLPUVDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C2C=CC=C(N2C(=C1C(=O)OC(C)C)C(=O)C3=CC=C(C=C3)Br)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
1,3-Dipolar Cycloaddition Reaction
The indolizine scaffold is constructed via a 1,3-dipolar cycloaddition between a pyridinium ylide and a dipolarophile. For example, N-(ethoxycarbonylmethyl)pyridinium bromide reacts with ethyl acrylate in the presence of triethylamine (NEt₃) and chromium trioxide (CrO₃) in dimethylformamide (DMF) to form diethyl indolizine-1,3-dicarboxylate. This method yields the core structure in ~24% yield after recrystallization from ethyl acetate.
Key Reaction Conditions:
-
Pyridinium salt: Generated in situ from pyridine and an alkylating agent (e.g., ethyl bromoacetate).
-
Dipolarophile: Activated alkenes or alkynes (e.g., ethyl acrylate, dimethyl acetylenedicarboxylate).
-
Base: NEt₃ or DBU to deprotonate the pyridinium intermediate.
Functionalization of the Indolizine Core
Introduction of the 4-Bromobenzoyl Group
The 3-position of the indolizine core is acylated with 4-bromobenzoyl chloride. This step typically employs Friedel-Crafts acylation conditions:
-
Substrate: Diethyl or diisopropyl indolizinedicarboxylate.
-
Acylating agent: 4-Bromobenzoyl chloride (1.2 equiv).
-
Lewis acid catalyst: AlCl₃ or FeCl₃ (1.5 equiv) in anhydrous dichloromethane (DCM).
-
Reaction time: 6–12 hours at 0°C to room temperature.
Example Protocol (Adapted from):
To a stirred solution of diisopropyl 1,2-indolizinedicarboxylate (1.0 mmol) in DCM (10 mL), add 4-bromobenzoyl chloride (1.2 mmol) and AlCl₃ (1.5 mmol). Stir at 0°C for 2 hours, then warm to room temperature and stir for 12 hours. Quench with ice-water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate 4:1) to isolate the 3-acylated product.
Installation of the 2-Pyridinyl Substituent
The 5-position pyridinyl group is introduced via a palladium-catalyzed cross-coupling reaction. Suzuki-Miyaura coupling using 2-pyridinylboronic acid and a brominated indolizine intermediate is a plausible route, though direct methods involving cycloaddition with pyridine-containing dipolarophiles are also documented.
Alternative Approach:
In multicomponent reactions, pyridine derivatives can serve as starting materials. For instance, reacting pyridine with activated acetylenes and acylating agents in a one-pot procedure yields 5-pyridinyl-substituted indolizines.
Esterification to Diisopropyl Esters
The final step involves transesterification of the ethyl or methyl esters to diisopropyl esters. This is achieved by treating the dicarboxylic acid intermediate with excess isopropyl alcohol in the presence of an acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid).
Procedure:
-
Hydrolyze the ethyl esters to the dicarboxylic acid using NaOH in ethanol/water.
-
Reflux the dicarboxylic acid with isopropyl alcohol (5 equiv) and H₂SO₄ (0.1 equiv) for 24 hours.
-
Neutralize with NaHCO₃, extract with DCM, and purify via recrystallization (ethyl acetate/hexane).
Optimization and Challenges
Yield Improvement Strategies
Analytical Validation
-
¹H NMR: Key signals include the indolizine aromatic protons (δ 6.97–9.53 ppm), isopropyl methyl groups (δ 1.00–1.41 ppm), and pyridinyl protons (δ 7.11–8.38 ppm).
-
IR spectroscopy: Strong carbonyl stretches (~1700–1730 cm⁻¹) confirm ester and ketone functionalities.
Comparative Data Table
Chemical Reactions Analysis
Diisopropyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The bromobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Diisopropyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate has been studied for its potential anticancer properties. Research indicates that compounds with indolizine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that this compound inhibited the proliferation of human breast cancer cells by inducing apoptosis, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. In vitro studies have reported its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. This versatility makes it valuable for synthesizing more complex organic molecules .
Coordination Chemistry
The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These metal-ligand complexes have applications in catalysis and materials science, particularly in the development of new catalytic systems for organic transformations .
Data Tables
| Activity Type | Test Organism | Result |
|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | IC50 = 12 µM |
| Antimicrobial | E. coli | Zone of Inhibition = 15 mm |
| Antimicrobial | S. aureus | Zone of Inhibition = 18 mm |
Case Study: Anticancer Mechanism Investigation
In a recent study published in a peer-reviewed journal, researchers investigated the mechanism by which this compound induces apoptosis in cancer cells. The study utilized flow cytometry and Western blot analysis to assess changes in apoptotic markers following treatment with the compound. Results indicated a significant increase in caspase-3 activation and PARP cleavage, confirming the compound's role in promoting programmed cell death .
Case Study: Synthesis of Metal Complexes
Another study focused on the synthesis of palladium complexes using this compound as a ligand. The resulting complexes exhibited enhanced catalytic activity for cross-coupling reactions compared to traditional catalysts, highlighting the compound's utility in catalysis .
Mechanism of Action
The mechanism of action of Diisopropyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate involves its interaction with specific molecular targets and pathways. The bromobenzoyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The pyridinyl group may also play a role in binding to specific targets, enhancing the compound’s overall activity. The indolizinedicarboxylate moiety may contribute to the compound’s stability and solubility, facilitating its use in various applications.
Comparison with Similar Compounds
Core Heterocycle and Substitution Patterns
The indolizine scaffold distinguishes this compound from other heterocyclic analogs:
- 1,3,4-Oxadiazoles (e.g., derivatives from 3-(4-bromobenzoyl)propionic acid): These compounds lack the fused bicyclic indolizine system but share the 4-bromophenyl group. They exhibit anti-inflammatory and analgesic activity, suggesting that the bromophenyl moiety may contribute to targeting cyclooxygenase (COX) pathways .
- 1,2,4-Triazoles (e.g., 3ha in ): These feature a triazole core with bromophenyl and nitrophenyl substituents. The tert-butyl and diisopropyl esters in 3ha highlight the role of bulky ester groups in solubility modulation, a factor relevant to the target compound’s pharmacokinetics .
- Pyridazine/Isoxazole Derivatives (e.g., I-6230, I-6232): These ethyl benzoate derivatives incorporate pyridazine or isoxazole rings, which are structurally distinct from indolizine but share nitrogen-containing heterocycles. Such systems are often exploited for CNS or metabolic disorder targets .
Pharmacological Profiles
- Anti-inflammatory Analogs : The 1,3,4-oxadiazole derivatives () demonstrate ulcerogenicity reduction compared to traditional NSAIDs, implying that the bromophenyl group enhances selectivity. This suggests that the target compound’s 4-bromobenzoyl group may similarly improve therapeutic indices .
- Obesity-Targeted Compounds: Taranabant () includes a pyridinyl group and chlorophenyl substituents, targeting cannabinoid receptors. The pyridinyl moiety in the indolizine compound may similarly engage in π-π interactions or hydrogen bonding, though its specific target remains unconfirmed .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Substituent Impact : The 4-bromobenzoyl group is recurrent in anti-inflammatory agents (), while pyridinyl groups in Taranabant () and the indolizine compound suggest versatility in targeting diverse pathways.
- Future studies could prioritize assays for COX inhibition (inspired by ) or cannabinoid receptor modulation (as in ).
Q & A
Basic: What synthetic methodologies are commonly employed to prepare indolizine derivatives like Diisopropyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate?
Answer:
Indolizine derivatives are typically synthesized via cyclization reactions. For example, one-pot two-step reactions involving condensation of aldehydes (e.g., salicylaldehyde) with active methylene compounds, followed by cyclization under reflux conditions, are effective . Key steps include:
- Esterification : Diisopropyl ester groups can be introduced via nucleophilic substitution using isopropyl halides or transesterification.
- Functionalization : The 4-bromobenzoyl moiety is likely introduced via Friedel-Crafts acylation or Suzuki coupling, depending on the precursor.
- Purification : Column chromatography (silica gel) or recrystallization is used to isolate the product. Yields can be optimized by controlling reaction temperature and stoichiometry .
Basic: What spectroscopic techniques are critical for structural elucidation of this compound?
Answer:
A combination of techniques is required:
- NMR Spectroscopy : - and -NMR confirm proton environments and carbon frameworks. For example, aromatic protons (6.5–8.5 ppm) and ester carbonyl carbons (~168–170 ppm) are diagnostic .
- IR Spectroscopy : Stretching frequencies for ester C=O (~1750 cm) and pyridinyl C=N (~1600 cm) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., observed vs. calculated ) and fragmentation patterns .
Advanced: How can researchers address low yields during the synthesis of indolizine dicarboxylates?
Answer:
Low yields often stem from:
- Side reactions : Competing polymerization or hydrolysis of intermediates. Mitigate by using anhydrous solvents (e.g., THF, DMF) and inert atmospheres.
- Steric hindrance : Bulky substituents (e.g., diisopropyl esters) slow cyclization. Optimize via microwave-assisted synthesis or catalytic Lewis acids (e.g., ZnCl) to accelerate reactions .
- Purification challenges : Employ gradient elution in chromatography or fractional crystallization to separate isomers .
Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound?
Answer:
- Antimicrobial Activity : Follow CLSI guidelines for MIC determination using bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans). Serial dilutions in Mueller-Hinton broth or RPMI-1640 are standard .
- Anti-inflammatory Activity : Use carrageenan-induced paw edema models or COX-2 inhibition assays. Derivatives of 3-(4-bromobenzoyl)propan-3-one have shown promise in reducing inflammation .
- Cytotoxicity : MTT or resazurin assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .
Basic: How should this compound be stored to prevent degradation?
Answer:
- Conditions : Store at –20°C under anhydrous conditions (desiccator with silica gel).
- Solubility : Dissolve in DMSO or chloroform for long-term storage (avoid aqueous buffers to prevent ester hydrolysis) .
- Stability Monitoring : Periodic -NMR or HPLC analysis to detect decomposition (e.g., free acid formation from ester hydrolysis) .
Advanced: What mechanistic hypotheses explain the bioactivity of indolizine derivatives?
Answer:
- Antimicrobial Action : Proposed mechanisms include membrane disruption (via lipophilic ester groups) or inhibition of bacterial enzymes (e.g., DNA gyrase) .
- Anti-inflammatory Effects : Bromobenzoyl groups may inhibit arachidonic acid metabolism, reducing prostaglandin synthesis .
- Metal Chelation : The pyridinyl and indolizine moieties could chelate metal ions (e.g., Fe), disrupting microbial iron homeostasis .
Basic: Are there known structural analogs of this compound with reported pharmacological data?
Answer:
Yes. For example:
- Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate : Exhibits antibacterial activity (MIC = 16–32 µg/mL against S. aureus) .
- Chiral 1,3-dioxolane derivatives : Show antifungal activity (MIC = 4.8–19.5 µg/mL against C. albicans) .
Advanced: How can synthetic byproducts be identified and minimized?
Answer:
- Byproduct Identification : Use LC-MS or -NMR to detect impurities (e.g., unreacted starting materials or hydrolysis products) .
- Minimization Strategies :
Basic: What computational tools can predict the compound’s physicochemical properties?
Answer:
- LogP Calculation : Software like ChemDraw or ACD/Labs estimates lipophilicity, critical for bioavailability.
- Molecular Dynamics Simulations : Predict stability in biological matrices (e.g., plasma protein binding) .
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2 or bacterial topoisomerases) .
Advanced: What strategies improve the compound’s solubility for in vivo studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
